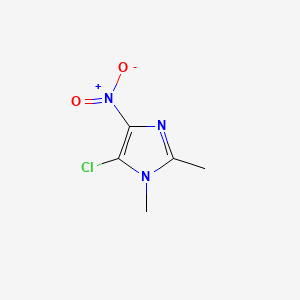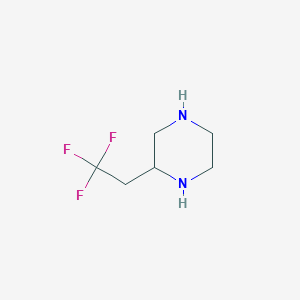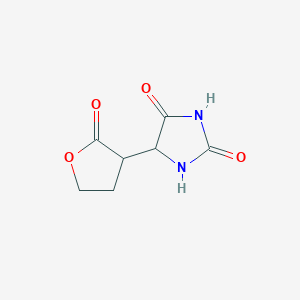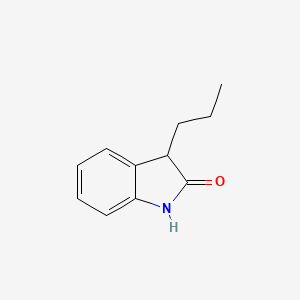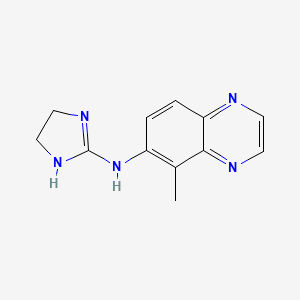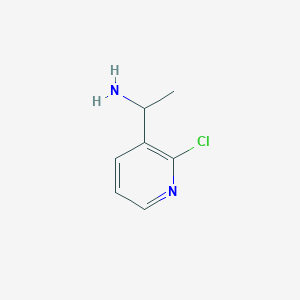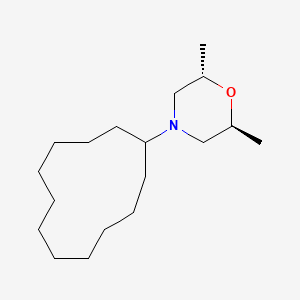
trans-Dodemorph
Vue d'ensemble
Description
trans-Dodemorph: is a morpholine fungicide primarily used for controlling powdery mildew in various crops and ornamental plants. It is a systemic fungicide, meaning it is absorbed by the plant and distributed throughout its tissues, providing protective and curative action against fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dodemorph involves the reaction of cyclododecanone with morpholine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired trans isomer. The process involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the morpholine ring.
- The product is then purified through crystallization or distillation to obtain this compound in its pure form .
Cyclododecanone: is reacted with in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of cyclododecanone and morpholine.
Catalytic reaction: in large reactors under controlled conditions.
Purification: through industrial-scale crystallization or distillation methods.
Quality control: to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Dodemorph undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different morpholine derivatives.
Substitution: It can undergo substitution reactions where the morpholine ring is modified.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various morpholine derivatives and oxides, which can have different applications in the chemical industry .
Applications De Recherche Scientifique
trans-Dodemorph has several scientific research applications, including:
Agriculture: Used as a fungicide to control powdery mildew and other fungal diseases in crops and ornamental plants.
Biology: Studied for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.
Medicine: Research is ongoing to explore its potential antifungal properties for medical applications.
Industry: Used in the formulation of fungicidal products for agricultural and horticultural use.
Mécanisme D'action
The mechanism of action of trans-Dodemorph involves inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells. The compound targets specific enzymes involved in the biosynthesis pathway, making it effective against a wide range of fungal pathogens .
Comparaison Avec Des Composés Similaires
Dodemorph acetate: Another morpholine fungicide with similar applications but different chemical properties.
Fenpropimorph: A morpholine fungicide used for controlling fungal diseases in cereals.
Tridemorph: A fungicide with a similar mode of action but used in different crops.
Uniqueness: trans-Dodemorph is unique due to its specific isomeric form, which provides enhanced efficacy and stability compared to other morpholine fungicides. Its systemic action and broad-spectrum activity make it a valuable tool in agricultural disease management .
Propriétés
IUPAC Name |
(2S,6S)-4-cyclododecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXKCYUTURMERF-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](O1)C)C2CCCCCCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91269-48-6 | |
| Record name | Dodemorph, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091269486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODEMORPH, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y74GK7UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


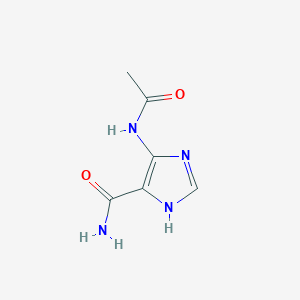
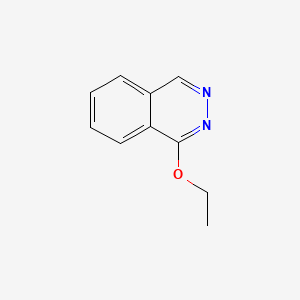
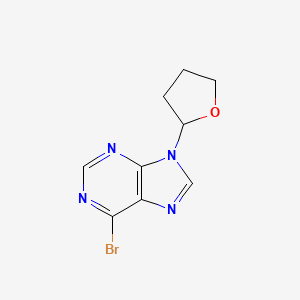
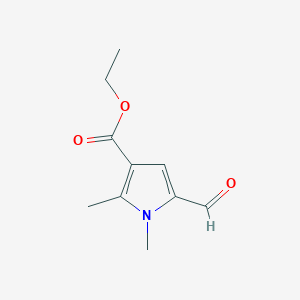
![3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B3361097.png)
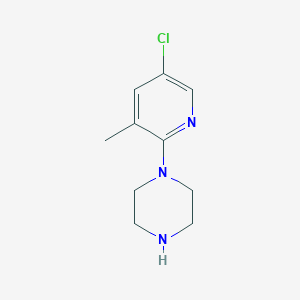
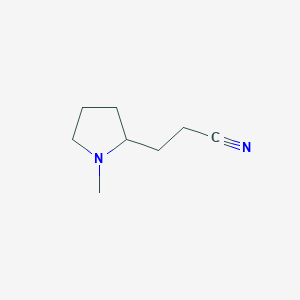
![1-Nitrobenzo[C]cinnoline](/img/structure/B3361124.png)
